1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent at the 1-position of the pyrrole-2,5-dione (maleimide) core. The compound’s molecular formula is C₉H₁₁NO₃, with an average molecular weight of 193.19 g/mol (calculated). Maleimides are renowned for their reactivity as Michael acceptors, enabling applications in polymer chemistry, bioconjugation, and drug design .
Synthesis typically involves nucleophilic substitution of maleic anhydride derivatives with 4-aminotetrahydropyran, followed by cyclization to form the maleimide ring. This method aligns with general procedures for N-substituted maleimides described in the literature .
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIOWNAWYGSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of oxane derivatives with maleimide compounds. One common method is the Diels-Alder reaction, where an oxane derivative acts as the diene and maleimide as the dienophile. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The presence of the oxan group in 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione enhances its lipophilicity, facilitating better penetration through cell membranes to target microbial cells. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features allow it to interact with key enzymes involved in cancer cell proliferation. For instance, research has shown that related compounds can act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . This suggests that this compound may possess similar anticancer properties.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies often reveal strong binding affinities to proteins involved in disease pathways, highlighting the compound's potential as a lead candidate for drug development .
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on this compound has been explored extensively. These derivatives are designed to enhance specific biological activities or reduce side effects associated with existing drugs. For example, modifications to the oxan group can lead to improved solubility and bioavailability .
Polymer Chemistry
In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The dione functionality allows for cross-linking reactions that can create durable and flexible materials suitable for various applications .
Coatings and Adhesives
Due to their chemical stability and adhesion properties, derivatives of this compound are being studied for use in coatings and adhesives. The ability to form strong bonds with surfaces makes them ideal candidates for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Maleimide Derivatives
Key Research Findings
Solubility and Reactivity
- The oxan-4-yl group confers improved solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to aliphatic (e.g., piperidinyl) or aromatic substituents. This property is advantageous in polymer processing and pharmaceutical formulations .
- Fluorinated derivatives (e.g., 1-(2,4-difluorophenyl)-) exhibit heightened electrophilicity due to electron-withdrawing effects, making them more reactive in thiol-Michael addition reactions .
Electronic Effects
- Aromatic substituents (e.g., 4-methoxyphenyl) introduce conjugation effects, altering the electronic spectra of maleimides. This is critical in optoelectronic applications, such as organic light-emitting diodes (OLEDs) .
Biological Activity
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1153384-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 181.19 g/mol. It has a predicted boiling point of approximately 319.3 °C and a density of 1.320 g/cm³ .
Mechanisms of Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
1. Antitumor Activity
Studies have shown that derivatives of pyrrole-2,5-dione can inhibit the growth of cancer cell lines. For instance, modifications to the pyrrole structure enhance interactions with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to potential antitumor effects .
2. Anti-inflammatory Effects
Pyrrole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. Some compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting their utility in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of pyrrole derivatives on colon cancer cell lines (HCT-116 and SW-620), compounds demonstrated significant inhibition at concentrations as low as . The study concluded that structural modifications could enhance efficacy against specific cancer types .
Case Study 2: Inflammation and Pain Management
A series of pyrrole derivatives were synthesized and tested for their ability to reduce LPS-induced PGE2 production in macrophage cells. One compound showed an IC50 value of for PGE2 production and was more potent than traditional NSAIDs like celecoxib . This suggests potential applications in managing inflammatory conditions.
Data Tables
| Biological Activity | Tested Compounds | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| Antitumor | Pyrrole Derivatives | N/A | |
| COX-2 Inhibition | Compound MPO-0029 | High | |
| PGE2 Production | Compound 9d | Selective |
Q & A
Q. Advanced
- Solubility : The tetrahydropyran ring enhances lipophilicity, improving solubility in organic solvents.
- Crystal packing : X-ray studies of similar compounds show that bulky substituents like oxan-4-yl disrupt planar stacking, leading to unique lattice arrangements .
- Bioactivity : The substituent may modulate interactions with biological targets, as seen in pyrrole-diones with antiviral or anticancer activity .
What are the common impurities encountered during synthesis, and how are they identified?
Basic
Typical impurities include:
- Unreacted intermediates : Maleic anhydride derivatives or oxan-4-amine.
- Isomers : cis/trans configurations due to cyclization variability.
- Oxidation by-products : Identified via GC-MS or HPLC retention time comparisons. Purity is assessed using NMR integration or mass spectrometry .
What strategies are used to resolve stereochemical issues in derivatives of this compound?
Q. Advanced
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- Asymmetric synthesis : Chiral auxiliaries or catalysts induce stereoselectivity during cyclization.
- Crystallization-induced diastereomer resolution : Exploiting solubility differences between diastereomers .
How is the stability of this compound assessed under varying storage conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical monitoring : HPLC tracks degradation products (e.g., hydrolyzed dione).
- Light sensitivity : UV-vis spectroscopy assesses photodegradation rates. Storage in amber vials under inert gas (N₂/Ar) is recommended .
What applications in drug discovery are proposed for pyrrole-2,5-dione derivatives?
Advanced
Pyrrole-2,5-diones are explored as:
- Kinase inhibitors : Their electrophilic core interacts with ATP-binding pockets.
- Antimicrobial agents : Derivatives show activity against bacterial efflux pumps.
- PROTACs (Proteolysis-Targeting Chimeras) : The dione moiety links target proteins to E3 ubiquitin ligases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
